![molecular formula C19H16FN3O3S3 B2693486 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide CAS No. 922895-80-5](/img/structure/B2693486.png)

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

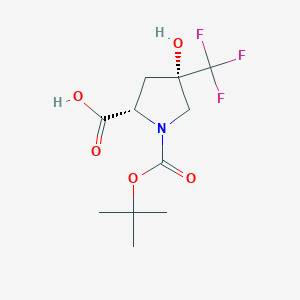

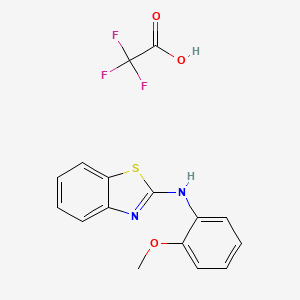

The compound appears to contain several functional groups, including a sulfonyl group attached to a fluorophenyl group, a butanamide group, and a bis(thiazole) group attached to a methylbenzo group. These groups could potentially confer interesting chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and sulfonyl groups would likely contribute to the compound’s polarity, while the bis(thiazole) group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group is typically quite stable but can be reactive towards nucleophiles under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonyl group could increase its solubility in polar solvents, while the fluorophenyl group could potentially increase its stability .Applications De Recherche Scientifique

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the queried compound, have shown good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds were found to be effective in reducing the bacterial leaf blight in both greenhouse conditions and field trials. Additionally, they stimulate an increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against the disease (Li Shi et al., 2015).

Cancer Research

Biphenylsulfonamides, compounds structurally related to the queried chemical, have been tested as inhibitors of carbonic anhydrase, a zinc enzyme. These compounds were effective in inhibiting tumor-associated isozymes and showed cytotoxic activity against human colon, lung, and breast cancer cell lines. This suggests potential applications in cancer therapy research (S. Morsy et al., 2009).

Material Science

Sulfonated polyamides containing pyridine and sulfone moieties have been developed with applications in mind for advanced materials. These polymers are amorphous, readily soluble in organic solvents, and can be cast into transparent, flexible, and strong films. They exhibit high thermal stability and low dielectric constants, making them suitable for electronic applications (Xiao-Ling Liu et al., 2013).

Anticonvulsant Agents

Research on heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with significant anticonvulsant activity. These compounds were developed through reactions involving acetamide and isocyanate, followed by treatment with various compounds. Such research contributes to the development of new therapeutic agents for the treatment of convulsions (A. A. Farag et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S3/c1-11-21-17-15(27-11)9-8-14-18(17)28-19(22-14)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRZLKLRZOSEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE](/img/structure/B2693403.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2693409.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2693412.png)

![methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2693414.png)

![10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2693417.png)

![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2693419.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2693425.png)